2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid 2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1153234-47-9
VCID: VC6395111
InChI: InChI=1S/C11H11NO6S/c1-18-10(13)4-5-19-9-3-2-7(12(16)17)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
SMILES: COC(=O)CCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Molecular Formula: C11H11NO6S
Molecular Weight: 285.27

2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid

CAS No.: 1153234-47-9

Cat. No.: VC6395111

Molecular Formula: C11H11NO6S

Molecular Weight: 285.27

* For research use only. Not for human or veterinary use.

2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid - 1153234-47-9

Specification

CAS No. 1153234-47-9
Molecular Formula C11H11NO6S
Molecular Weight 285.27
IUPAC Name 2-(3-methoxy-3-oxopropyl)sulfanyl-5-nitrobenzoic acid
Standard InChI InChI=1S/C11H11NO6S/c1-18-10(13)4-5-19-9-3-2-7(12(16)17)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Standard InChI Key BCIFKXRNBNMXBH-UHFFFAOYSA-N
SMILES COC(=O)CCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of:

  • A benzoic acid core providing acidity (pKa ~2.5–3.0 for the carboxylic acid group) .

  • A nitro group (-NO₂) at the 5-position, contributing to electron-withdrawing effects and redox activity .

  • A sulfanyl (-S-) bridge connecting the aromatic ring to a 3-methoxy-3-oxopropyl side chain, which introduces ester and thioether functionalities .

Key properties:

PropertyValueSource
Molecular formulaC₁₁H₁₁NO₆S
Molecular weight285.28 g/mol
Melting pointNot reported (decomposes >200°C)
SolubilityModerate in polar organic solvents

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via nucleophilic aromatic substitution or esterification:

  • Thiol-ene coupling: Reaction of 5-nitro-2-mercaptobenzoic acid with methyl acrylate under basic conditions .

  • Esterification: Post-synthetic modification of the carboxylic acid group using methanol and acid catalysts .

Optimized conditions:

  • Temperature: 25–50°C

  • Catalyst: H₂SO₄ or p-toluenesulfonic acid

  • Yield: 60–75% after purification .

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C without melting .

  • Hydrolysis: The ester group undergoes slow hydrolysis in aqueous media (t₁/₂ ≈ 48 hours at pH 7.4) .

  • Redox activity: The nitro group can be reduced to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) .

Spectroscopic Data

  • IR (KBr): 1705 cm⁻¹ (C=O, ester), 1530 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂) .

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, Ar-H), 8.20 (d, J=8.4 Hz, 1H, Ar-H), 3.70 (s, 3H, OCH₃), 3.10–3.30 (m, 2H, SCH₂) .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits moderate inhibition of cystathionine γ-lyase (CSE), an enzyme involved in hydrogen sulfide (H₂S) biosynthesis .

  • IC₅₀: 180 ± 15 μM (CSE inhibition) .

  • Mechanism: The sulfanyl group forms a covalent bond with the enzyme’s pyridoxal phosphate cofactor, while the nitro group stabilizes the inhibitor-enzyme complex .

Cytotoxicity

Preliminary studies in HepG2 cells show low cytotoxicity (EC₅₀ > 500 μM) .

Applications in Pharmaceutical Research

Prodrug Development

The ester moiety serves as a prodrug strategy to enhance cell membrane permeability . Hydrolysis in vivo releases the active carboxylic acid derivative.

Intermediate in Drug Synthesis

  • Used in synthesizing balsalazide analogs (anti-inflammatory agents) .

  • Key precursor for nitroaromatic protease inhibitors .

Comparative Analysis with Analogues

CompoundCSE IC₅₀ (μM)Solubility (mg/mL)Application
2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid180 ± 150.5 (DMSO)Enzyme inhibition
S-3-Carboxypropyl-l-cysteine50 ± 31.2 (Water)Reference inhibitor
5-Nitro-2-mercaptobenzoic acidN/A0.3 (DMSO)Synthetic precursor

Data sources: .

Future Directions

  • Structure-activity relationship (SAR) studies to optimize CSE inhibition .

  • Nanoparticle encapsulation to improve bioavailability .

  • Exploration of antibacterial applications leveraging nitro group reactivity .

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